Cas no 1375242-13-9 (2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)

2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide
- AKOS034539654
- EN300-26605164
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyridine-4-carboxamide
- Z729911482
- 1375242-13-9
-
- インチ: 1S/C14H11ClN2O5S/c15-13-7-9(3-4-16-13)14(18)17-23(19,20)10-1-2-11-12(8-10)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,17,18)
- InChIKey: ZWSXPOXHLNTTOM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)C(NS(C1C=CC2=C(C=1)OCCO2)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 354.0077203g/mol
- どういたいしつりょう: 354.0077203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 103Ų
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605164-0.05g |
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide |
1375242-13-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamideに関する追加情報
Comprehensive Overview of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide (CAS No. 1375242-13-9)
The compound 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide (CAS No. 1375242-13-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, combining a pyridine-carboxamide core with a benzodioxine-sulfonyl moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel bioactive compounds, given its ability to interact with specific biological targets.
In recent years, the demand for sulfonamide derivatives and heterocyclic compounds has surged, driven by their versatility in drug discovery and material science. The presence of both chloro and sulfonyl groups in this molecule enhances its reactivity, enabling it to participate in diverse chemical transformations. This characteristic aligns with the growing trend of structure-activity relationship (SAR) studies, where subtle modifications to such scaffolds can lead to significant changes in biological activity.
One of the most frequently searched topics related to this compound revolves around its synthetic pathways and applications in medicinal chemistry. Scientists and industry professionals often inquire about optimized synthesis methods, given the challenges associated with introducing the benzodioxine ring system. Recent advancements in green chemistry have also sparked interest in eco-friendly approaches to producing such molecules, reducing waste and improving yield.
Another area of interest is the compound's potential role in addressing antibiotic resistance, a global health concern. The pyridine and sulfonamide functionalities are known to exhibit antimicrobial properties, making this compound a subject of study for next-generation therapeutics. Additionally, its application in crop protection has been explored, as agrochemical companies seek innovative solutions to enhance plant health and yield.
From a technical standpoint, the physicochemical properties of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide are critical for its performance in various formulations. Parameters such as solubility, stability, and bioavailability are often discussed in academic forums and patent literature. These factors are essential for optimizing its use in drug delivery systems or formulation science, where precise control over molecular interactions is required.
In conclusion, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide (CAS No. 1375242-13-9) represents a fascinating example of modern chemical innovation. Its multifaceted applications, coupled with the ongoing demand for high-value intermediates, position it as a compound of enduring relevance in scientific and industrial contexts. As research continues to uncover new possibilities, this molecule is likely to remain a focal point for innovation in life sciences and beyond.
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